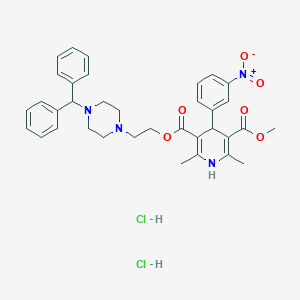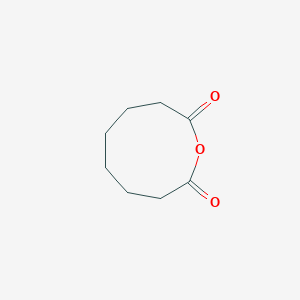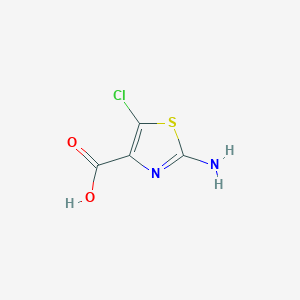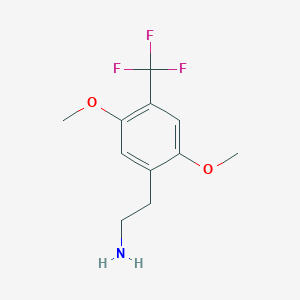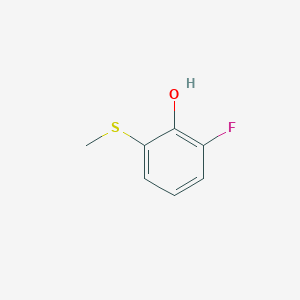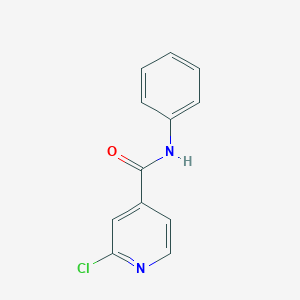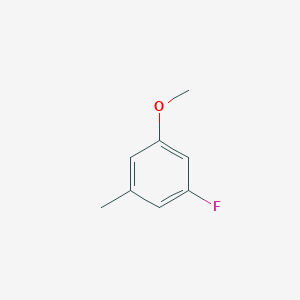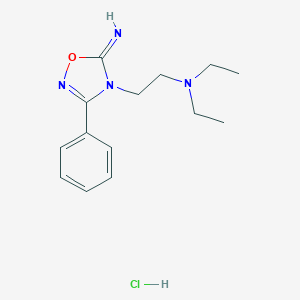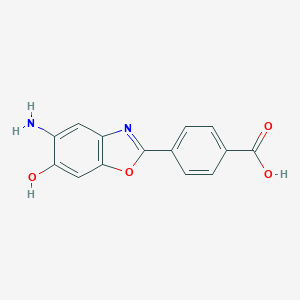![molecular formula C16H24ClN3O B190282 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea CAS No. 197502-59-3](/img/structure/B190282.png)
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the group of urea derivatives. It is widely used in agricultural practices to enhance the growth and development of fruits, vegetables, and ornamental plants. CPPU has been extensively studied for its unique properties and potential applications in scientific research.
Mécanisme D'action
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea acts as a cytokinin-like plant growth regulator by stimulating cell division and elongation. It also promotes the formation of lateral shoots and increases the number of flowers and fruits produced by plants. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea achieves these effects by binding to cytokinin receptors and activating downstream signaling pathways that regulate gene expression and cell growth.
Effets Biochimiques Et Physiologiques
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a number of biochemical and physiological effects on plants. It increases the activity of enzymes involved in photosynthesis and respiration, leading to increased carbon fixation and energy production. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea also enhances the accumulation of soluble sugars and organic acids in fruits, improving their quality and shelf life.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has several advantages for use in laboratory experiments. It is stable and easy to handle, making it a convenient tool for studying plant growth and development. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea is also highly effective at low concentrations, allowing for precise control of its effects on plants. However, 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be expensive and may have variable effects depending on the plant species and experimental conditions.
Orientations Futures
There are several future directions for research on 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea. One area of interest is the development of new 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea derivatives with improved properties and applications. Another area of research is the elucidation of the molecular mechanisms underlying 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea's effects on plant growth and development. Additionally, there is a need to explore the potential applications of 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in other areas of scientific research, such as biotechnology and medicine.
Méthodes De Synthèse
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea can be synthesized through a multi-step process involving the reaction of 4-chlorophenyl isocyanate with 3-(2-methylpiperidin-1-yl)propanol in the presence of a base. The resulting product is then treated with urea to yield 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea in high purity and yield.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has been shown to have a wide range of applications in scientific research. It has been used to study the effects of plant growth regulators on the growth and development of various plant species. 1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea has also been used to investigate the molecular mechanisms underlying plant growth and development, including cell division, cell elongation, and differentiation.
Propriétés
Numéro CAS |
197502-59-3 |
|---|---|
Nom du produit |
1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
Formule moléculaire |
C16H24ClN3O |
Poids moléculaire |
309.83 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea |
InChI |
InChI=1S/C16H24ClN3O/c1-13-5-2-3-11-20(13)12-4-10-18-16(21)19-15-8-6-14(17)7-9-15/h6-9,13H,2-5,10-12H2,1H3,(H2,18,19,21) |
Clé InChI |
LWGPQGCCDUPZBP-UHFFFAOYSA-N |
SMILES |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1CCCCN1CCCNC(=O)NC2=CC=C(C=C2)Cl |
Synonymes |
Urea, 1-(4-chlorophenyl)-3-[3-(2-methyl-1-piperidyl)propyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



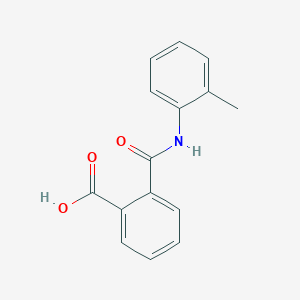
![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)
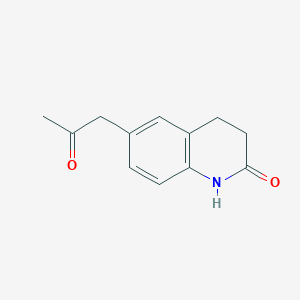
![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)
![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)
